molecular formula C12H8N4 B14543976 1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile CAS No. 61822-61-5

1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile

Cat. No.: B14543976
CAS No.: 61822-61-5
M. Wt: 208.22 g/mol
InChI Key: FBIPXTCASOJLAI-UHFFFAOYSA-N
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Description

1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile is an organic compound with a unique structure that includes a cyclohexadiene ring and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electron-attracting groups such as -CO2H, -COR, and -C≡N . Conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield cyclic compounds, while substitution reactions result in the replacement of functional groups.

Scientific Research Applications

1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions. The compound’s multiple nitrile groups and cyclohexadiene ring allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds through cycloaddition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclohexadiene ring and multiple nitrile groups

Properties

CAS No.

61822-61-5

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

1-cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H8N4/c13-6-11(7-14)12(8-15,9-16)10-4-2-1-3-5-10/h1-4,10-11H,5H2

InChI Key

FBIPXTCASOJLAI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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